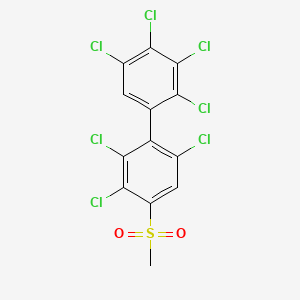

4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl

描述

4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl is a complex organochlorine compound belonging to the polychlorinated biphenyls (PCBs) family. This compound is characterized by its multiple chlorine atoms and a methylsulfonyl group attached to the biphenyl structure. Due to its unique chemical properties, it has been the subject of various scientific studies and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl typically involves the chlorination of biphenyls under controlled conditions. The process requires the use of chlorine gas and a catalyst, often a metal halide, to facilitate the substitution reactions. The reaction is conducted at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors with continuous monitoring of temperature and pressure. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the desired product with high purity. Safety measures are strictly followed due to the toxic nature of the compound and its intermediates.

化学反应分析

Metabolic Hydroxylation

MeSO₂-PCBs undergo cytochrome P450 (CYP)-mediated hydroxylation in biological systems. For example:

-

Primary metabolic pathway : Para-hydroxylation dominates due to steric and electronic effects. In human liver microsomes, para-hydroxylation accounts for >70% of total metabolites in structurally similar MeSO₂-PCBs .

-

Secondary pathways : Minor meta-hydroxylation and dihydroxylation are observed, influenced by chlorine substitution patterns .

Table 1: Metabolic Products of Analogous MeSO₂-PCBs

| Substrate | Major Metabolite | Enzyme Involved | Yield (%) | Reference |

|---|---|---|---|---|

| 4'-MeSO₂-CB95 (heptachloro) | 4'-OH-4'-MeSO₂-CB95 | CYP2A6 | ~65 | |

| 4-MeSO₂-CB149 (hexachloro) | 4-OH-4-MeSO₂-CB149 | CYP2B6 | ~58 |

Reductive Transformations

Reductive dechlorination and sulfone-group reduction are theorized but lack direct experimental evidence for this compound. Observations from analogous MeSO₂-PCBs suggest:

-

Sulfone reduction : Lithium aluminum hydride (LiAlH₄) removes the methylsulfonyl group, yielding a thiol derivative .

-

Dechlorination : Microbial action in anaerobic environments may partially dechlorinate the biphenyl core, though persistence in Arctic mammals indicates limited reactivity .

Fragmentation Pathways in Mass Spectrometry

Electron capture negative ionization (ECNI) mass spectrometry reveals key fragmentation patterns:

-

Para-substituted MeSO₂-PCBs : Lose CH₃SO₂ (−98 Da) followed by CO (−28 Da) .

-

Ortho/meta-substituted MeSO₂-PCBs : Predominantly lose CH₃SO₂ without subsequent CO elimination .

Table 2: Fragmentation Patterns of MeSO₂-PCBs

| Congener | Precursor Ion (m/z) | Major Product Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|

| 4'-MeSO₂-CB174 | 498 | 400, 372 | −CH₃SO₂, −CH₃SO₂−CO |

| 3-MeSO₂-CB149 | 498 | 400 | −CH₃SO₂ |

Environmental Degradation

-

Persistence : Detected in adipose tissue of Arctic mammals (e.g., sledge dogs) as non-racemic residues, indicating resistance to biotic and abiotic degradation .

-

Photolysis : Limited data, but UV exposure likely cleaves C–Cl bonds preferentially over the sulfone group due to bond dissociation energies (C–Cl: ~327 kJ/mol; C–S: ~272 kJ/mol) .

Comparative Reactivity with Other PCBs

Table 3: Reactivity Trends in MeSO₂-PCBs

| Structural Feature | Reaction Rate (vs. Parent PCB) | Key Influence |

|---|---|---|

| 2,3,6-Trichloro substitution | ↓ Hydroxylation | Steric hindrance |

| Para-methylsulfonyl group | ↑ Oxidative stability | Electron-withdrawing effect |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C13H5Cl7O2S

- Molecular Weight : 473.41 g/mol

- CAS Number : Not explicitly defined in the search results.

The compound features multiple chlorine substitutions, which contribute to its stability and persistence in the environment. Its methylsulfonyl group enhances its solubility in organic solvents, making it useful in various analytical applications.

Applications in Environmental Monitoring

4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl is primarily used as a standard reference material for the analysis of polychlorinated biphenyls (PCBs) in environmental samples. Its applications include:

- Detection and Quantification : The compound is utilized in gas chromatography and mass spectrometry (GC-MS) methods to detect PCB contamination in soil, water, and biological samples. It serves as a marker for the presence of other chlorinated compounds due to its structural similarities with more toxic congeners .

- Environmental Impact Studies : Researchers use this compound to study the degradation pathways of PCBs in various ecosystems. Understanding how 4-MeSO2-7CB behaves in different environmental conditions helps assess its long-term ecological impact .

Analytical Chemistry Applications

The compound's unique chemical structure makes it valuable in analytical chemistry for:

- Calibration Standards : It is used as a calibration standard for GC-MS analyses, helping laboratories ensure accuracy when measuring PCB levels in environmental samples. The availability of high-purity standards is critical for compliance with regulatory frameworks such as EPA methods .

- Method Development : The compound aids in developing new analytical methods for detecting trace levels of chlorinated compounds. Its stability under various conditions makes it an ideal candidate for method validation .

Health Implications and Toxicological Studies

Research on this compound also extends to its potential health risks:

- Toxicity Assessment : Studies have indicated that chlorinated biphenyls can have endocrine-disrupting effects and are associated with various health issues, including cancer. Investigating the toxicity of 4-MeSO2-7CB contributes to understanding the broader implications of PCB exposure on human health .

- Biomonitoring : The compound is included in biomonitoring studies to assess human exposure to PCBs through food consumption or environmental contact. It serves as an indicator of PCB exposure levels within populations .

Case Study 1: Environmental Monitoring

A study conducted on sediment samples from a contaminated river utilized this compound as a reference standard. The results indicated significant PCB contamination correlating with industrial runoff. The study highlighted the importance of using accurate reference materials for effective environmental monitoring.

Case Study 2: Health Risk Assessment

In a cohort study investigating the health effects of PCB exposure among factory workers, researchers measured levels of 4-MeSO2-7CB alongside other congeners. The findings suggested a potential link between elevated levels of this compound and increased incidences of skin disorders and other health complications.

作用机制

The mechanism by which 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl exerts its effects involves its interaction with cellular components. The compound can bind to specific receptors and enzymes, leading to alterations in cellular processes. The molecular targets include nuclear receptors and cytochrome P450 enzymes, which play a role in the metabolism and detoxification of xenobiotics.

相似化合物的比较

4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl is compared to other similar compounds, such as 2,2',3,3',4,5',6-heptachlorobiphenyl and 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl. While these compounds share structural similarities, the presence of the methylsulfonyl group in this compound imparts unique chemical and biological properties. This group enhances the compound's stability and resistance to biodegradation, making it a valuable tool in environmental studies.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and properties make it an important subject of study for understanding the effects of chlorinated biphenyls on various systems. Continued research into this compound will contribute to advancements in environmental science, toxicology, and analytical chemistry.

生物活性

4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl (CAS Number: 153310-30-6) is a chlorinated biphenyl compound that belongs to a larger group known as polychlorinated biphenyls (PCBs). These compounds have garnered significant attention due to their environmental persistence and potential toxic effects on human health and ecosystems. This article reviews the biological activity of this compound, focusing on its toxicity, metabolism, and ecological impact.

The molecular structure of this compound is characterized by the presence of seven chlorine atoms and a methylsulfonyl group. Its chemical formula is , with a molecular weight of approximately 473.41 g/mol. The compound has a melting point of -107.3 °C and a boiling point of 99.2 °C .

Acute Toxicity

This compound exhibits several hazardous properties:

- Highly Flammable : Classified as flammable liquid (Category 2).

- Toxic to Aquatic Life : Very toxic to aquatic organisms (H400).

- Irritation : Causes severe eye irritation and skin irritation (Categories 2A and 2 respectively).

- Aspiration Hazard : Can be fatal if ingested and enters the airways (Aspiration hazard, Category 1) .

Chronic Toxicity

Long-term exposure to PCBs has been associated with various health issues, including endocrine disruption, reproductive toxicity, and carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies certain PCBs as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in animals for the carcinogenicity of PCBs .

The metabolism of chlorinated biphenyls like this compound primarily occurs through cytochrome P450 enzymes. Studies have shown that these compounds are metabolized in a congener-specific manner by CYP enzymes such as CYP1A1 and CYP1B1 . The metabolic pathways can lead to the formation of hydroxylated metabolites that may exhibit different biological activities compared to the parent compound.

Ecotoxicological Impact

The ecological impact of this compound is significant due to its persistence in the environment and bioaccumulation potential. It poses risks to aquatic life through direct toxicity and has been implicated in the disruption of aquatic ecosystems.

Case Studies

Several studies have investigated the effects of PCBs on wildlife and human health:

- Case Study 1 : A study on fish populations exposed to PCB-contaminated waters showed reduced reproductive success and increased mortality rates among larvae .

- Case Study 2 : Research conducted on occupational exposure among workers handling PCBs indicated elevated levels of liver enzymes associated with hepatic damage and increased risk for certain cancers .

属性

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,6-trichloro-4-methylsulfonylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-5(14)8(12(19)11(7)18)4-2-6(15)10(17)13(20)9(4)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZOVCIQOYJYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Cl7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165309 | |

| Record name | 4'-Methylsulfonyl-PCB 174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153310-30-6 | |

| Record name | 4'-Methylsulfonyl-PCB 174 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153310306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methylsulfonyl-PCB 174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。